N-[(4-bromo-3-fluorophenyl)methyl]cyclopropanamine
Description
N-[(4-bromo-3-fluorophenyl)methyl]cyclopropanamine is a secondary amine featuring a cyclopropane ring attached to a benzyl group substituted with bromo (Br) and fluoro (F) groups at the 4- and 3-positions, respectively.
Properties
IUPAC Name |
N-[(4-bromo-3-fluorophenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c11-9-4-1-7(5-10(9)12)6-13-8-2-3-8/h1,4-5,8,13H,2-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSSPPSSUUKHQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromo-3-fluorophenyl)methyl]cyclopropanamine typically involves the reaction of 4-bromo-3-fluorobenzyl chloride with cyclopropanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromo-3-fluorophenyl)methyl]cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromo and fluoro substituents can be reduced under specific conditions.
Substitution: The bromo substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiolates can be employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of dehalogenated products.
Substitution: Formation of azides or thiol-substituted compounds.
Scientific Research Applications
N-[(4-bromo-3-fluorophenyl)methyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[(4-bromo-3-fluorophenyl)methyl]cyclopropanamine exerts its effects involves its interaction with specific molecular targets. The cyclopropane ring and the amine group can engage in hydrogen bonding and hydrophobic interactions with biological molecules, influencing their activity and function. The bromo and fluoro substituents can also modulate the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of N-[(4-bromo-3-fluorophenyl)methyl]cyclopropanamine with related compounds:
*Hypothetical compound inferred from analogs.
Key Observations :
- Substituent Effects: The position and electronegativity of substituents (Br, F, Cl, NO₂) influence electronic properties and reactivity. For example, bromo and fluoro groups enhance lipophilicity and metabolic stability compared to nitro groups .
- N-Methylation : The addition of an N-methyl group (e.g., in cyclobutanamine derivatives) may alter solubility and steric hindrance .
Stability and Handling
Biological Activity
N-[(4-bromo-3-fluorophenyl)methyl]cyclopropanamine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological implications, and relevant research findings.
The compound's molecular formula is CHBrFN, with a molecular weight of approximately 230.09 g/mol. The structure features a cyclopropane ring with a bromine and fluorine substitution on the phenyl group, which enhances its reactivity and binding affinity to biological targets.
Research indicates that this compound interacts with various enzymes and receptors, influencing critical biological pathways. The halogen substituents (bromine and fluorine) are believed to play significant roles in modulating the compound's pharmacological properties, including:
- Enzyme Modulation : The compound can alter enzyme activity, potentially leading to therapeutic applications in diseases characterized by enzyme dysregulation.
- Receptor Interaction : It may influence receptor signaling pathways, which are crucial for cellular communication and function.
Anticancer Potential
Several studies have investigated the anticancer properties of this compound. In vitro assays demonstrated that the compound exhibits cytotoxicity against various cancer cell lines. For example:
- Cell Line Studies : In assays involving breast cancer (MCF-7) and lung cancer (A549) cell lines, the compound showed IC values indicating significant growth inhibition compared to control groups .
Neuropharmacological Effects
The compound's potential neuropharmacological effects have also been explored. Research suggests that it may act as a modulator of neurotransmitter systems, particularly in relation to serotonin and dopamine pathways:
- Behavioral Studies : Animal models treated with this compound exhibited altered behaviors indicative of anxiolytic or antidepressant effects .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-(5-bromo-2-methylphenyl)methylcyclopropanamine | Methyl substitution | Alters lipophilicity |
| N-(4-bromo-2-methoxyphenyl)methylcyclopropanamine | Methoxy substitution | Affects reactivity |
| N-(3-bromo-4-fluorophenyl)methylcyclopropanamine | Fluorine atom inclusion | May enhance metabolic stability |
These comparisons highlight how variations in substituents can significantly influence biological activity and chemical properties.
Study 1: Enzyme Interaction
A study focused on the interaction between this compound and specific enzymes involved in cancer metabolism. Results indicated that the compound inhibits key enzymes such as carbonic anhydrase, which is often overexpressed in tumors. This inhibition could lead to reduced tumor growth rates .
Study 2: Neuropharmacological Evaluation
In behavioral studies involving rodent models, administration of the compound resulted in decreased anxiety-like behavior in elevated plus maze tests. These findings suggest potential applications in treating anxiety disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
